molecular formula C16H16FNO B3979342 N-[2-(4-fluorophenyl)ethyl]-2-methylbenzamide

N-[2-(4-fluorophenyl)ethyl]-2-methylbenzamide

Cat. No. B3979342
M. Wt: 257.30 g/mol
InChI Key: KXSNVBQUQPIITB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-fluorophenyl)ethyl]-2-methylbenzamide, commonly known as fluoroamphetamine, is a synthetic compound that belongs to the phenethylamine class of drugs. It is a potent psychostimulant and is structurally similar to amphetamine, which is a well-known stimulant drug. Fluoroamphetamine is a relatively new compound that has gained attention in the scientific community due to its potential applications in research.

Mechanism of Action

Fluoroamphetamine acts by binding to the dopamine and norepinephrine transporters, which are responsible for the reuptake of these neurotransmitters into the presynaptic neuron. This leads to an increase in the extracellular concentration of these neurotransmitters, which in turn leads to the psychostimulant effects of the drug.
Biochemical and Physiological Effects
Fluoroamphetamine has been found to have a range of biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature, and can lead to dehydration and electrolyte imbalances. It also increases the release of stress hormones such as cortisol and adrenaline, which can have negative effects on the body over the long term.

Advantages and Limitations for Lab Experiments

One advantage of using fluoroamphetamine in lab experiments is its potency and selectivity for dopamine and norepinephrine transporters. This makes it a useful tool for studying the role of these neurotransmitters in various physiological and behavioral processes. However, one limitation is that it is a relatively new compound, and there is limited information available on its long-term effects and potential risks.

Future Directions

There are several future directions for research on fluoroamphetamine. One area of interest is its potential as a treatment for psychiatric disorders such as depression and addiction. Another area of interest is its potential as a tool for studying the neural mechanisms underlying reward and motivation. Further research is needed to fully understand the effects of this compound and its potential applications in the field of neuroscience.
Conclusion
In conclusion, fluoroamphetamine is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. It has been found to increase the release of dopamine and norepinephrine in the brain, making it a useful tool for studying the neural mechanisms underlying addiction and other psychiatric disorders. However, further research is needed to fully understand the effects of this compound and its potential applications in the field of neuroscience.

Scientific Research Applications

Fluoroamphetamine has been used in scientific research to study the effects of psychostimulants on the brain and behavior. It has been found to increase the release of dopamine and norepinephrine in the brain, which are neurotransmitters that play a crucial role in reward and motivation. This makes fluoroamphetamine a useful tool for studying the neural mechanisms underlying addiction and other psychiatric disorders.

properties

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO/c1-12-4-2-3-5-15(12)16(19)18-11-10-13-6-8-14(17)9-7-13/h2-9H,10-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXSNVBQUQPIITB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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